N-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)-3-methoxybenzamide
Description
This compound features a piperidine core substituted at the 1-position with a 4-fluorophenyl sulfonyl group. A 2-oxoethyl chain links the piperidine to a 3-methoxybenzamide moiety.
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-2-oxoethyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O5S/c1-29-17-4-2-3-15(13-17)21(26)23-14-20(25)24-11-9-19(10-12-24)30(27,28)18-7-5-16(22)6-8-18/h2-8,13,19H,9-12,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYQUQLHVCCWLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other piperidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Piperidine derivatives have been shown to have antimicrobial and antimalarial activities, suggesting they may interfere with essential biochemical pathways in these organisms.
Pharmacokinetics
Its molecular weight (50159 g/mol) suggests it may have good oral bioavailability, as compounds with a molecular weight under 500 g/mol are generally well absorbed in the gastrointestinal tract.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information on its targets and mode of action, it’s difficult to predict how these factors would affect this compound.
Biological Activity
N-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)-3-methoxybenzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 395.4 g/mol. Its structure includes a piperidine ring, a sulfonyl group, and a methoxybenzamide moiety, which contribute to its biological properties.
Research indicates that compounds similar to this compound exhibit diverse mechanisms of action:
- Inhibition of Viral Replication : Studies have shown that benzamide derivatives can inhibit the replication of various viruses, including Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). The mechanism often involves increasing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication .
- Kinase Inhibition : Some derivatives have shown potential as RET kinase inhibitors, which are relevant in cancer therapy. This inhibition can lead to decreased cell proliferation in RET-driven cancers .
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which may contribute to their therapeutic effects in various diseases.
Antiviral Activity
A significant study focused on the antiviral effects of benzamide derivatives against HBV demonstrated that compounds structurally related to this compound exhibited potent inhibitory effects on HBV replication in vitro and in vivo. The study highlighted the importance of structural modifications in enhancing antiviral activity .
Case Studies
-
Case Study 1: Anti-HBV Activity
- Objective : To evaluate the anti-HBV activity of this compound.
- Methodology : In vitro assays were conducted using HepG2.2.15 cells.
- Results : The compound showed significant inhibition of HBV replication, correlating with increased levels of APOBEC3G.
-
Case Study 2: Cytotoxicity and Selectivity
- Objective : To assess the cytotoxic effects on normal versus cancerous cells.
- Methodology : Various cell lines were treated with the compound, and viability was measured using MTT assays.
- Results : The compound exhibited selective cytotoxicity towards cancerous cells while sparing normal cells, indicating a favorable therapeutic index.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C18H19F2N3O3S |
| Molecular Weight | 395.4 g/mol |
| Mechanism | Inhibition of viral replication |
| Antiviral Activity | Significant against HBV |
| Cytotoxicity | Selective towards cancer cells |
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine/Piperazine Sulfonamide Derivatives
Compounds sharing the sulfonylpiperidine/piperazine scaffold (Table 1) demonstrate how substituents influence physicochemical and biological properties.
Carboxamide Derivatives with Heterocyclic Moieties
The 3-methoxybenzamide group distinguishes the target compound from analogs with pyrazole or trifluoromethyl groups (Table 2).
Table 2: Functional Group Impact on Properties
Fluorinated Compounds in Drug Discovery
Fluorine atoms are critical in optimizing pharmacokinetics:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
